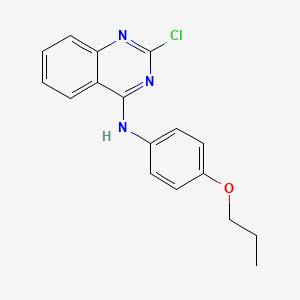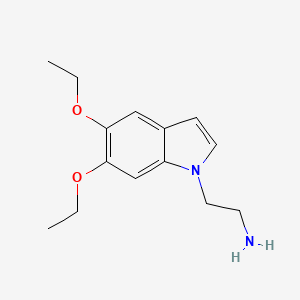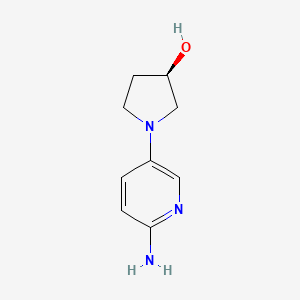![molecular formula C7H11ClO2 B12924039 4-[(Prop-2-en-1-yl)oxy]butanoyl chloride CAS No. 922724-77-4](/img/structure/B12924039.png)
4-[(Prop-2-en-1-yl)oxy]butanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Allyloxy)butanoyl chloride is an organic compound with the molecular formula C7H11ClO2. It is a derivative of butanoyl chloride, where an allyloxy group is attached to the fourth carbon of the butanoyl chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Allyloxy)butanoyl chloride can be synthesized through the reaction of butanoyl chloride with allyl alcohol in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Butanoyl chloride+Allyl alcohol→4-(Allyloxy)butanoyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of 4-(Allyloxy)butanoyl chloride may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of stabilizers such as tert-butylcatechol (TBC) can prevent unwanted polymerization of the allyl group during the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Allyloxy)butanoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(Allyloxy)butanoic acid and hydrochloric acid.
Addition reactions: The allyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as ammonia, primary or secondary amines, and alcohols are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous solutions, often under acidic or basic conditions to facilitate the reaction.
Addition reactions: Electrophiles such as halogens or hydrogen halides can add to the double bond of the allyl group.
Major Products Formed
Nucleophilic substitution: Produces substituted butanoyl derivatives.
Hydrolysis: Yields 4-(Allyloxy)butanoic acid.
Addition reactions: Forms halogenated or hydrogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-(Allyloxy)butanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Can be used to modify biomolecules through acylation reactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Allyloxy)butanoyl chloride primarily involves its reactivity as an acyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of acylated products. The allyl group can also participate in reactions, adding versatility to its chemical behavior. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoyl chloride: Lacks the allyloxy group, making it less versatile in certain reactions.
Allyl chloride: Contains an allyl group but lacks the acyl chloride functionality.
4-(Allyloxy)butanoic acid: The hydrolyzed form of 4-(Allyloxy)butanoyl chloride.
Uniqueness
4-(Allyloxy)butanoyl chloride is unique due to the presence of both an acyl chloride and an allyl group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
922724-77-4 |
|---|---|
Molekularformel |
C7H11ClO2 |
Molekulargewicht |
162.61 g/mol |
IUPAC-Name |
4-prop-2-enoxybutanoyl chloride |
InChI |
InChI=1S/C7H11ClO2/c1-2-5-10-6-3-4-7(8)9/h2H,1,3-6H2 |
InChI-Schlüssel |
BLANYUYNHGLZIW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCCCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



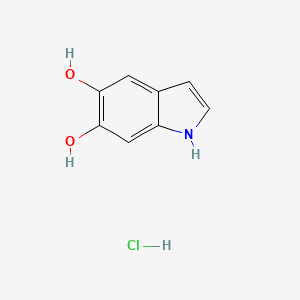
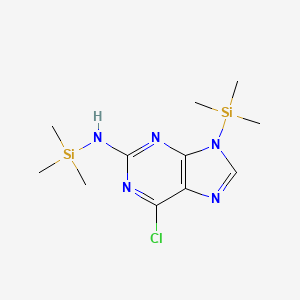
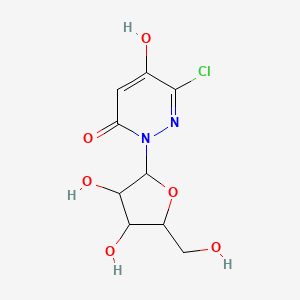
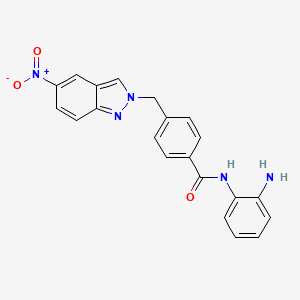
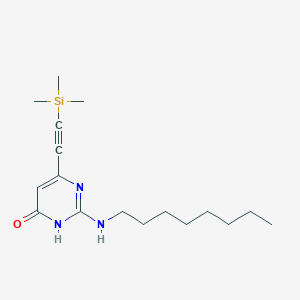
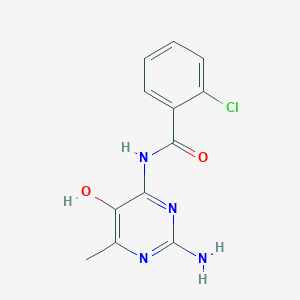
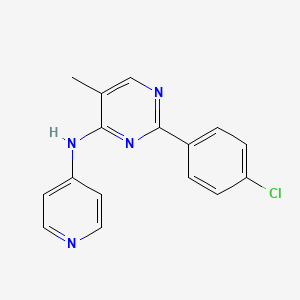

![(3S)-N-[(3-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B12924015.png)
